5-Hydroxydantrolene 5-Hydroxydantrolene 5-Hydroxydantrolene belongs to the class of organic compounds known as hydantoins. These are heterocyclic compounds containing an imidazolidine substituted by ketone group at positions 2 and 4. 5-Hydroxydantrolene is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Hydroxydantrolene has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 5-hydroxydantrolene is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 52130-25-3
VCID: VC21340626
InChI: InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+
SMILES: C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-]
Molecular Formula: C14H10N4O6
Molecular Weight: 330.25 g/mol

5-Hydroxydantrolene

CAS No.: 52130-25-3

Cat. No.: VC21340626

Molecular Formula: C14H10N4O6

Molecular Weight: 330.25 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Hydroxydantrolene - 52130-25-3

CAS No. 52130-25-3
Molecular Formula C14H10N4O6
Molecular Weight 330.25 g/mol
IUPAC Name 5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Standard InChI InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+
Standard InChI Key PGORTQZSSAZLCK-VIZOYTHASA-N
Isomeric SMILES C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[N+](=O)[O-]
SMILES C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-]
Appearance Yellow Solid
Melting Point 230-232°C

Chemical Structure and Properties

Structural Characteristics

5-Hydroxydantrolene is structurally characterized as 5-hydroxy-1-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)imidazolidine-2,4-dione. This systematic name reflects its chemical composition, featuring a hydroxylated imidazolidine ring connected to a nitrophenyl-furan group via a methylene-amino linkage . The molecular structure contributes to its unique chemical and biological properties, particularly its role as a metabolite of dantrolene.

PropertyDescription
Physical StateSolid
ColorLight Yellow to Yellow
Melting Point238-240°C (with decomposition)
Density1.68±0.1 g/cm³ (Predicted)
SolubilitySlightly soluble in DMSO (with sonication) and methanol
Recommended Storage-20°C (freezer)

Table 2: Physical properties and handling characteristics of 5-hydroxydantrolene

These physical characteristics are crucial considerations for researchers working with the compound, particularly in analytical and quality control settings. The relatively high melting point with decomposition suggests significant molecular stability but also indicates the importance of proper temperature control during analytical procedures involving this compound.

Metabolic Significance

Relationship to Dantrolene

5-Hydroxydantrolene is one of the major metabolites of dantrolene in body fluids, along with an acetylamino metabolite and another metabolite with an unknown structure that appears related to the latter . The compound is formed through hepatic metabolism of dantrolene, most likely by hepatic microsomal enzymes . This metabolic relationship is crucial for understanding the pharmacokinetics and therapeutic efficacy of dantrolene.

Metabolic Pathways

Dantrolene undergoes rapid metabolism to 5-hydroxydantrolene both in vivo and in vitro, as demonstrated in studies with equine liver microsomes . These studies suggest that two distinct enzymes are responsible for the metabolism of dantrolene to 5-hydroxydantrolene, as evidenced by two different Km values observed at high and low substrate concentrations . In addition to hydroxylation, dantrolene may also undergo hydrolysis and subsequent oxidation, forming nitrophenylfuroic acid .

The metabolic pathway involving 5-hydroxydantrolene is an essential aspect of dantrolene's pharmacokinetic profile, influencing the drug's duration of action and elimination pattern. Understanding this metabolic transformation is important for optimizing dantrolene dosing regimens and predicting potential drug interactions.

Pharmacokinetic Considerations

Formation and Elimination Kinetics

The formation of 5-hydroxydantrolene occurs rapidly following dantrolene administration, consistent with the relatively short half-life of the parent compound. Dantrolene has a mean biological half-life of 4-8 hours after intravenous administration and approximately 8.7 hours after oral administration of a 100mg dose . The rapid conversion to 5-hydroxydantrolene contributes to this pharmacokinetic profile.

In pharmacokinetic studies conducted in horses, both dantrolene and its major metabolite 5-hydroxydantrolene were below the limit of detection in plasma and urine by 168 hours post-administration . This indicates complete elimination of both the parent compound and its metabolite within this timeframe, which has implications for detection periods in performance animals and potentially in human patients.

Analytical Detection in Biological Samples

The detection and quantification of 5-hydroxydantrolene in biological samples typically require sensitive analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) has been successfully used to analyze plasma samples for both dantrolene and 5-hydroxydantrolene, allowing for precise pharmacokinetic characterization . These analytical approaches are essential for studying the metabolism of dantrolene and validating theoretical pharmacokinetic models.

Analytical Applications

Use as Reference Standard

5-Hydroxydantrolene serves as a valuable reference standard for analytical method development, method validation, and quality control applications during the synthesis and formulation stages of dantrolene drug development . The availability of well-characterized reference standards for active pharmaceutical ingredients and their metabolites is crucial for ensuring the quality and consistency of pharmaceutical products.

As a reference standard, 5-hydroxydantrolene is used for traceability against pharmacopeial standards such as those in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) . This application underscores the importance of the compound in pharmaceutical quality control and regulatory compliance.

Analytical Challenges

The slight solubility of 5-hydroxydantrolene in common solvents presents analytical challenges that researchers must address when developing methods for its detection and quantification . Specialized techniques, such as sonication to improve dissolution in DMSO, may be necessary for preparing analytical standards and processing biological samples.

5-Hydroxydantrolene represents an important compound in the context of dantrolene pharmacology and pharmaceutical analysis. As a major metabolite of dantrolene, it plays a significant role in the pharmacokinetics and metabolism of this clinically important muscle relaxant. The compound's well-defined chemical and physical properties make it valuable as a reference standard for analytical applications in pharmaceutical development and quality control.

Future research directions might include more detailed characterization of the enzymatic systems responsible for the conversion of dantrolene to 5-hydroxydantrolene, investigation of potential pharmacological activities of this metabolite, and development of improved analytical methods for its detection in complex biological matrices. Additionally, understanding the structure-activity relationships between dantrolene, 5-hydroxydantrolene, and related compounds could potentially lead to the development of improved muscle relaxants with optimized pharmacokinetic profiles.

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